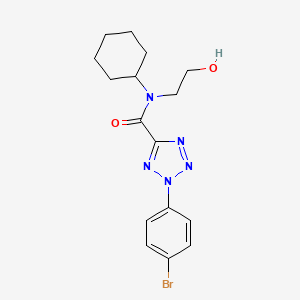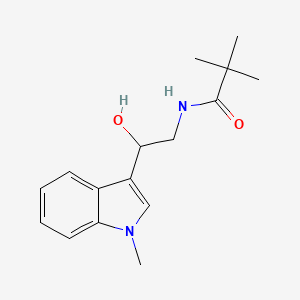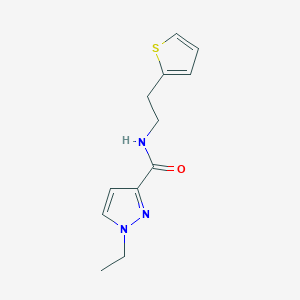
2-(Pyridin-4-yl)oxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Pyridin-4-yl)oxan-4-amine” is a chemical compound with the IUPAC name (2R,4R)-2-(pyridin-3-yl)tetrahydro-2H-pyran-4-amine . It has a molecular weight of 178.23 . The compound is stored at a temperature of 4°C and is in the form of a liquid .
Molecular Structure Analysis
The molecular structure of “2-(Pyridin-4-yl)oxan-4-amine” can be represented by the InChI code: 1S/C10H14N2O/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-2,4,7,9-10H,3,5-6,11H2/t9-,10-/m1/s1 . This compound and its derivatives have been studied using classical molecular simulation methods .Physical And Chemical Properties Analysis
“2-(Pyridin-4-yl)oxan-4-amine” is a liquid at room temperature . It has a molecular weight of 178.23 . More specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Pharmaceutical Research
2-(Pyridin-4-yl)oxan-4-amine is often explored in pharmaceutical research due to its potential as a building block for drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for the synthesis of new therapeutic agents. Researchers investigate its role in the development of drugs for treating conditions such as cancer, neurological disorders, and infectious diseases .
Chemical Synthesis
In the field of chemical synthesis, 2-(Pyridin-4-yl)oxan-4-amine is used as an intermediate in the production of more complex molecules. Its reactivity and stability make it a valuable component in the synthesis of heterocyclic compounds, which are essential in the development of pharmaceuticals, agrochemicals, and materials science .
Material Science
This compound is also significant in material science, particularly in the development of advanced materials with specific properties. Its incorporation into polymer matrices or as a part of composite materials can enhance properties such as thermal stability, mechanical strength, and chemical resistance. These materials find applications in various industries, including aerospace, automotive, and electronics .
Catalysis
2-(Pyridin-4-yl)oxan-4-amine is studied for its potential use as a ligand in catalytic processes. Its ability to coordinate with metal centers makes it useful in homogeneous catalysis, where it can facilitate reactions such as hydrogenation, oxidation, and cross-coupling. This application is crucial for developing more efficient and selective catalytic systems in industrial chemistry .
Biological Studies
In biological studies, this compound is used to understand its interaction with biological macromolecules such as proteins and nucleic acids. Researchers explore its binding affinity, specificity, and potential as a molecular probe or inhibitor. These studies are essential for drug discovery and understanding the molecular mechanisms of diseases .
Environmental Chemistry
Environmental chemists investigate the use of 2-(Pyridin-4-yl)oxan-4-amine in the detection and removal of pollutants. Its chemical properties allow it to act as a sensor for detecting heavy metals and other contaminants in water and soil. Additionally, it can be used in the development of materials for environmental remediation, helping to clean up polluted environments .
Safety and Hazards
The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
While specific future directions for “2-(Pyridin-4-yl)oxan-4-amine” are not available, related compounds have been studied for their potential use in non-linear optics . Additionally, the synthesis and therapeutic potential of related pyrido compounds have been reviewed, indicating ongoing interest in this class of compounds .
properties
IUPAC Name |
2-pyridin-4-yloxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h1-2,4-5,9-10H,3,6-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMFZAJVJWFJBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1N)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(sec-butyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2838699.png)

![1-[(3S,4R)-4-Azidooxolan-3-yl]-4-bromopyrazole](/img/structure/B2838703.png)

![6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2838705.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone](/img/structure/B2838707.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2838711.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2838713.png)
![3-heptyl-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![ethyl 4-[({(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B2838717.png)